Home > Products > Screening Compounds P35213 > N-benzyl-5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitroaniline
N-benzyl-5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitroaniline -

N-benzyl-5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitroaniline

Catalog Number: EVT-4228371
CAS Number:
Molecular Formula: C26H28N4O4
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

OPC-14523 (1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2[1H]-quinolinone monomethanesulfonate)

Compound Description: OPC-14523 is a novel compound with high affinity for σ and 5-HT1A receptors and the 5-HT transporter. Research suggests it exhibits antidepressant-like effects in animal models of depression. It increases the firing activity of serotonin neurons in the dorsal raphe nucleus and alters the response of the 5-HT1A autoreceptor, potentially leading to a faster onset of antidepressant action compared to selective serotonin reuptake inhibitors [, ].

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor that effectively inhibits leukotriene synthesis both in vitro and in vivo []. It demonstrated efficacy in a murine ovalbumin model of allergen-induced asthma, making it a potential treatment for inflammatory diseases.

DPI-221 [4-(( (cid:1) - S )- (cid:1) -((2 S ,5 R )-2,5-Dimethyl-4-(3-fluorobenzyl)-1-piperazinyl)benzyl)- N , N -diethylbenzamide]

Compound Description: DPI-221 is a novel nonpeptide σ receptor agonist with demonstrated selectivity for the σ receptor over μ, δ, and κ receptors [, ]. It has shown to increase micturition intervals in normal rats, suggesting potential therapeutic applications in bladder control disorders.

1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl) piperidine-3,4,5-triol (18a)

Compound Description: Compound 18a exhibits potent α-glucosidase inhibitory activity in vitro []. Its IC50 value is significantly lower than that of acarbose, a known α-glucosidase inhibitor, suggesting its potential as a new therapeutic agent for type Ⅱ diabetes. Molecular docking studies revealed that its inhibitory activity is attributed to the formation of three hydrogen bonds and an arene–arene interaction with the active site of α-glucosidase.

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b)

Compound Description: This compound exhibits both central nervous system-stimulating and antidepressant-like activities []. It reduces sleeping time in halothane-anesthetized mice and accelerates recovery from coma induced by cerebral concussion. It also demonstrates antidepressant-like activity in the forced swimming test. Studies suggest that 34b acts as a sigma receptor agonist, contributing to its observed pharmacological effects.

4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone (1)

Compound Description: This pyridazinone derivative serves as a crucial starting material for synthesizing a diverse range of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, which are being investigated for potential pharmacological activities []. These derivatives include 4-substituted benzyl pyridazinones, N-dialkylaminomethyl derivatives, and a 3-chloro pyridazinone derivative.

5-Fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride (5)

Compound Description: This compound is a radiolabeled derivative of 5-Fluoro-3-[3-[4-(2-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole and was synthesized for use in biochemical studies []. It is expected to be useful for investigating the metabolic pathways and pharmacokinetic properties of its non-radiolabeled parent compound.

6-[4-(3-Benzisoxazolyl)-1-piperazinyl]-1-(2-hydroxyphenyl)-1-hexanone (40)

Compound Description: This compound, along with its methoxy analogue, exhibits high affinity for the 5-HT7 receptor and displays agonist properties []. This suggests potential applications in research related to 5-HT7 receptor function and as a lead compound for developing novel drugs targeting this receptor.

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: YM-09151-2 exhibits potent neuroleptic activity, being significantly more potent than both haloperidol and metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats [, , ]. Notably, it demonstrates a higher ratio of antistereotypic activity to cataleptogenicity compared to these standard neuroleptic agents, suggesting its potential as a more effective treatment for psychosis with fewer extrapyramidal side effects [].

N-(1-benzyl-3-pyrrolidinyl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-08050)

Compound Description: YM-08050 is another potent neuroleptic agent, exhibiting strong central dopaminergic blocking activity []. It effectively inhibits various behaviors related to dopaminergic activity, such as apomorphine-induced stereotyped behavior and emesis, methamphetamine-induced stereotyped behavior, conditioned avoidance response, and open field behavior. Compared to haloperidol and chlorpromazine, YM-08050 induces catalepsy at much higher doses, suggesting a potentially better side effect profile.

5-(1-(3-methoxy-4-(3-(piperidin-1-yl)propoxy)benzyl)-1H-benzo[d]imidazol-5-yl)-1,3,4-thiadiazol-2-amine (22b)

Compound Description: Compound 22b is a potent glutaminyl cyclase inhibitor developed through a structure-based optimization approach []. It effectively reduces the interaction between CD47 and its receptor, SIRPα, thereby enhancing the phagocytic activity of macrophages in lung cancer cells. This suggests its potential as a therapeutic agent to promote anti-tumor immune responses by targeting the "don't eat me" signaling pathway mediated by CD47-SIRPα.

2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

Compound Description: This compound is a novel small-molecule inhibitor of HIV-1 assembly that targets the phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) binding site of the HIV‐1 matrix (MA) protein []. It exhibits potent antiviral activity in primary human peripheral blood mononuclear cells and displays broadly neutralizing activity against group M HIV-1 isolates. Its mechanism involves competing with PI(4,5)P2 for binding to MA, thereby disrupting viral assembly.

Properties

Product Name

N-benzyl-5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitroaniline

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-methoxy-3-methylphenyl)methanone

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C26H28N4O4/c1-19-7-6-10-22(25(19)34-2)26(31)29-15-13-28(14-16-29)21-11-12-24(30(32)33)23(17-21)27-18-20-8-4-3-5-9-20/h3-12,17,27H,13-16,18H2,1-2H3

InChI Key

FWFTXPGIXKYRQJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4)OC

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.